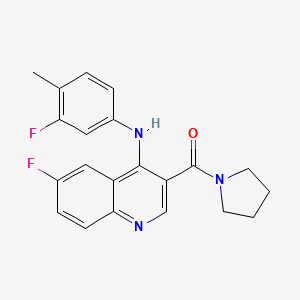
methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, "methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate," is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a pyrazole ring, a common motif in medicinal chemistry, linked to a sulfonamide group and a tert-butyl benzyl moiety. This structure suggests potential for biological activity, as both pyrazoles and sulfonamides are prevalent in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related pyrazole compounds has been described in the literature. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was achieved from para-methyl-acetophenone and ethyl trifluoroacetate, with optimization of reaction conditions such as base amount, solvent, temperature, and time to improve yield . Another related synthesis involved the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine to produce tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using quantum mechanical calculations and spectroscopic techniques. For example, the molecular structure and vibrational frequencies of a similar sulfonamide were determined using Density Functional Theory (DFT) and spectroscopic methods such as FT-IR and FT-Raman . The molecular electrostatic potential, which can indicate sites of electrophilic and nucleophilic attack, was also mapped. These techniques could be applied to the compound of interest to gain insights into its molecular structure and reactivity.
Chemical Reactions Analysis
The reactivity of pyrazole-based compounds can be quite diverse. For instance, a study on new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole demonstrated a variety of chemical reactions, including condensation, cyclization, and reactions with hydrazine, phenyl hydrazine, and thiourea to afford different pyrazoles, isoxazoles, and pyrimidinethiones . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis, which could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the introduction of fluorinated groups has been shown to affect the properties of pyrazole-4-carboxylic acids, as demonstrated in a study on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids . The presence of tert-butyl and sulfonamide groups in the compound of interest would also be expected to influence its solubility, stability, and potential for interactions with biological targets.
Scientific Research Applications
Synthesis and Antitumor Applications
Research has explored the synthesis of novel methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate derivatives, focusing on their potential as antitumor agents. A study by Abonía et al. (2011) detailed the synthesis of 1,2,5-trisubstituted benzimidazoles, demonstrating significant activity against a variety of cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia, indicating their potential in cancer therapy (Abonía et al., 2011).
Metabolic Pathways and Drug Development
Further research has focused on the metabolic pathways of related compounds, elucidating their biochemical interactions and potential in drug development. Prakash et al. (2008) investigated the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, revealing insights into its oxidative pathways and the formation of metabolites. This study contributes to understanding the metabolic behavior of similar chemical entities in human liver microsomes and could aid in the development of related therapeutic agents (Prakash et al., 2008).
properties
IUPAC Name |
methyl 1-[(4-tert-butylphenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-16-7-6-12-25(13-16)30(27,28)20-19(21(26)29-5)15-24(23-20)14-17-8-10-18(11-9-17)22(2,3)4/h8-11,15-16H,6-7,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPTZKNFKKJYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)
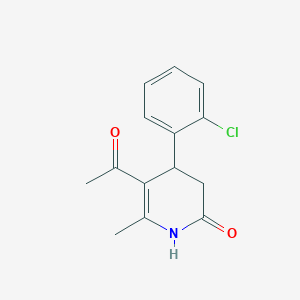
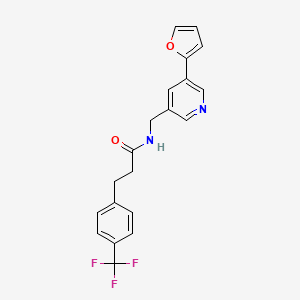


![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)
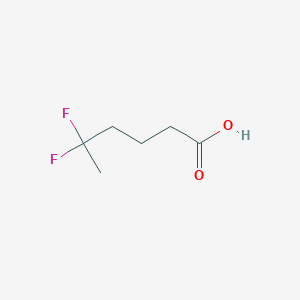
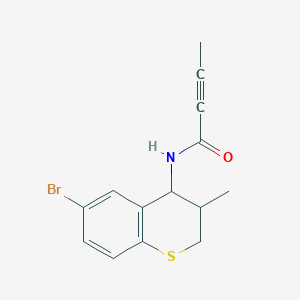
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

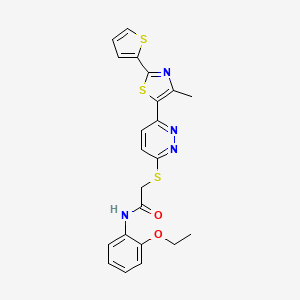
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)
